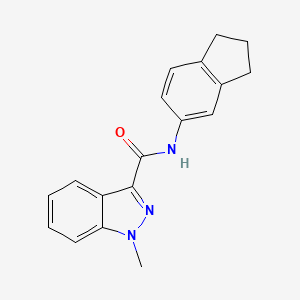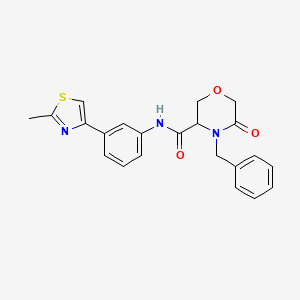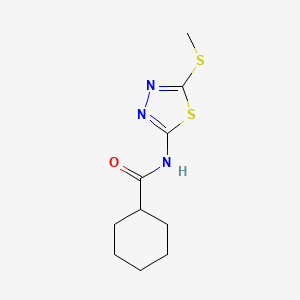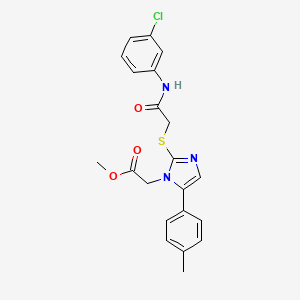![molecular formula C10H13N3O B2760063 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile CAS No. 261715-35-9](/img/structure/B2760063.png)
6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile
Descripción general
Descripción
6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of pyridine derivatives, including structures similar to 6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile, has been extensively studied. For example, the synthesis and X-ray analysis of some pyridine derivatives reveal the structural features and optical properties of these compounds, offering insights into their potential applications in materials science and organic chemistry (Cetina, Tranfić, Sviben, & Jukić, 2010). Additionally, the synthesis, reactions, and biological activity of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives have been investigated, highlighting the versatility of pyridine derivatives in creating compounds with potential biological activities (Yassin, 2009).
Reactivity and Applications in Antioxidants
The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, including derivatives of this compound, has been studied, with findings suggesting that these compounds possess significant antioxidant properties. The synthesis strategy and the exploration of their reactivity toward chain-carrying peroxyl radicals offer a path to developing potent antioxidants for various applications (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, & Pedulli, 2004).
Potential in Optoelectronic Devices
Research into the synthesis and characterization of specific derivatives of this compound, such as 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (MFCMP), has demonstrated the compound's photosensitivity and electrical characteristics. These properties suggest its applicability in optoelectronic devices, showcasing the potential of such derivatives in electronics and photonics applications (Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019).
Propiedades
IUPAC Name |
6-[2-(dimethylamino)ethoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-4-3-9(7-11)8-12-10/h3-4,8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQXCHBJASLFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2759980.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea](/img/structure/B2759983.png)


![4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2759990.png)

![1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2759992.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2759993.png)



![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)
![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)

